1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalazine derivatives and triazole precursors. Common synthetic routes may involve:
Cyclization reactions: Formation of the triazolophthalazine core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the N,N-bis(2-methoxyethyl) and 3-(4-methoxy-3-methylphenyl) groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives: Compounds with similar core structures but different substituents.
Phthalazine derivatives: Compounds with the phthalazine core but lacking the triazole ring.
Triazole derivatives: Compounds with the triazole ring but lacking the phthalazine core.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- is unique due to its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.
Properties
CAS No. |
113628-73-2 |
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Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C23H27N5O3/c1-16-15-17(9-10-20(16)31-4)21-24-25-22-18-7-5-6-8-19(18)23(26-28(21)22)27(11-13-29-2)12-14-30-3/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
XFIBSUWLZPTXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N(CCOC)CCOC)OC |
Origin of Product |
United States |
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